molecular formula C19H20FN3O4S B2379583 4-(dimethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905662-06-8

4-(dimethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2379583
CAS No.: 905662-06-8
M. Wt: 405.44
InChI Key: VCSZXGGGMCGBIQ-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a fluorophenyl-pyrrolidinone moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the fluorophenyl-pyrrolidinone moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and fluorinated aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-dimethylsulfamoyl)-N-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)benzamide
  • 4-(N,N-dimethylsulfamoyl)-N-(1-(3-bromophenyl)-5-oxopyrrolidin-3-yl)benzamide
  • 4-(N,N-dimethylsulfamoyl)-N-(1-(3-methylphenyl)-5-oxopyrrolidin-3-yl)benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom’s electronegativity and size can influence the compound’s interactions with molecular targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c1-22(2)28(26,27)17-8-6-13(7-9-17)19(25)21-15-11-18(24)23(12-15)16-5-3-4-14(20)10-16/h3-10,15H,11-12H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSZXGGGMCGBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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